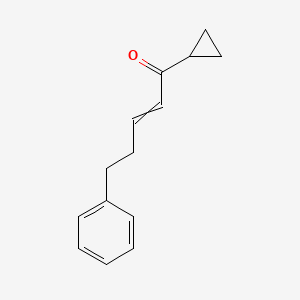

1-Cyclopropyl-5-phenylpent-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

917575-20-3 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-cyclopropyl-5-phenylpent-2-en-1-one |

InChI |

InChI=1S/C14H16O/c15-14(13-10-11-13)9-5-4-8-12-6-2-1-3-7-12/h1-3,5-7,9,13H,4,8,10-11H2 |

InChI Key |

JMGFKDHBXVIZPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C=CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopropyl 5 Phenylpent 2 En 1 One and Its Structural Analogs

Strategies for the Construction of the Enone Core

The formation of the α,β-unsaturated ketone functionality is a critical step in the synthesis of 1-cyclopropyl-5-phenylpent-2-en-1-one. Various catalytic and stoichiometric methods have been developed to achieve this transformation efficiently. A plausible and direct route to the target molecule involves the Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation, between cyclopropyl (B3062369) methyl ketone and 3-phenylpropanal (B7769412). organic-chemistry.orgosti.govresearchgate.netbohrium.com This reaction, typically base-catalyzed, involves the enolate of cyclopropyl methyl ketone attacking the electrophilic carbonyl of 3-phenylpropanal, followed by dehydration to yield the enone.

Palladium-Catalyzed Approaches to α,β-Unsaturated Ketones

Palladium catalysis offers a powerful and versatile toolkit for the synthesis of α,β-unsaturated ketones. One prominent strategy is the dehydrogenation of saturated ketones. nih.govnih.govresearchgate.netpkusz.edu.cn This approach allows for the direct conversion of a saturated ketone precursor, such as 1-cyclopropyl-5-phenylpentan-1-one, to the corresponding enone. The reaction is often carried out using a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidant. A notable advancement in this area is the use of allyl-palladium catalysis, which facilitates the dehydrogenation of unactivated ketones via their zinc enolates. nih.gov

Another palladium-catalyzed method involves the decarboxylation and dehydrogenation of allyl β-oxo carboxylates or allyl enol carbonates, which can be prepared from the corresponding saturated ketones. acs.org This transformation provides a novel route to α-substituted α,β-unsaturated ketones.

Table 1: Comparison of Palladium-Catalyzed Enone Synthesis Methods

| Method | Precursor | Key Reagents | Advantages |

|---|---|---|---|

| Dehydrogenation | Saturated Ketone | Pd(OAc)₂, oxidant (e.g., O₂) | Direct conversion |

| Allyl-Pd Catalysis | Saturated Ketone | Zn(TMP)₂, diethyl allyl phosphate (B84403), Pd catalyst | Effective for unactivated ketones nih.gov |

| Decarboxylation-Dehydrogenation | Allyl β-oxo carboxylate/enole carbonate | Pd catalyst | Access to α-substituted enones acs.org |

Visible-Light-Promoted Organocatalytic Aerobic Oxidation of Precursors

In recent years, visible-light photoredox catalysis has emerged as a green and efficient method for various organic transformations, including the oxidation of alcohols. osti.govorganic-chemistry.orgresearchgate.netresearchgate.net The enone core of this compound can be constructed from its corresponding allylic alcohol precursor, 1-cyclopropyl-5-phenylpent-2-en-1-ol. This oxidation can be achieved using visible light in the presence of an organocatalyst and molecular oxygen as the terminal oxidant, offering a mild and environmentally benign alternative to traditional metal-based oxidation methods. organic-chemistry.orgacs.org The reaction is often facilitated by a photosensitizer that, upon irradiation with visible light, can initiate the oxidation process. The use of air as the source of oxygen makes this method particularly attractive for sustainable chemical synthesis. osti.gov

Other Catalytic and Stoichiometric Transformations for Alkene and Carbonyl Formation

Beyond palladium and photoredox catalysis, other methods are available for the construction of the enone moiety. These include reactions catalyzed by other transition metals such as rhodium, which has been used in the hydroformylation of allylbenzenes to produce aldehydes like 3-phenylpropanal, a key precursor for the target molecule. dicp.ac.cn

Stoichiometric methods, while often less atom-economical, can be highly effective. The Michael addition of an organometallic cyclopropyl reagent to an α,β-unsaturated aldehyde like cinnamaldehyde (B126680), followed by oxidation, represents a potential, albeit less direct, route. acs.org The Corey-Chaykovsky reaction can be employed to form cyclopropyl ketones from chalcones, which are α,β-unsaturated ketones, demonstrating the interconversion possibilities within this class of compounds. prepchem.com

Incorporation of the Cyclopropyl Group

The introduction of the cyclopropyl group can be achieved either by starting with a cyclopropyl-containing building block or by forming the cyclopropane (B1198618) ring on a pre-existing carbon skeleton.

Cyclopropanation Reactions of Precursors (e.g., Iridium-Catalyzed Asymmetric Cyclopropanation)

The direct cyclopropanation of an appropriate precursor is a powerful strategy for installing the cyclopropyl ring. Iridium-catalyzed asymmetric cyclopropanation has been shown to be effective for the synthesis of chiral cyclopropanes. wiley-vch.denih.gov For instance, the intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides catalyzed by a chiral iridium complex can produce enantioenriched bicyclic ketones. nih.gov While this specific example involves an intramolecular reaction to form a bicyclic system, the underlying principle of iridium-carbene mediated cyclopropanation can be extended to intermolecular reactions on acyclic enones. The choice of a suitable chiral ligand on the iridium center is crucial for achieving high enantioselectivity. wiley-vch.de Other transition metals like cobalt have also been used for asymmetric cyclopropanation reactions of alkenes using gem-dichloroalkanes as carbene precursors. dicp.ac.cn

Table 2: Key Features of Iridium-Catalyzed Asymmetric Cyclopropanation

| Feature | Description |

|---|---|

| Catalyst | Chiral Iridium(I) complex |

| Carbene Source | Diazo compounds or sulfoxonium ylides |

| Key Intermediate | Chiral iridium-carbene complex |

| Application | Synthesis of enantioenriched cyclopropanes |

| Advantage | High enantioselectivity achievable with appropriate chiral ligands nih.gov |

Synthesis via Cyclopropyl-Substituted Building Blocks

An alternative and often more straightforward approach is to utilize readily available starting materials that already contain the cyclopropyl group. Cyclopropyl methyl ketone is a key building block for the synthesis of the target molecule via the aforementioned Claisen-Schmidt condensation. nih.govresearchgate.net This ketone can be synthesized through various methods, including the reaction of 5-chloro-2-pentanone (B45304) with a base. nih.govacs.org Other methods include the reaction of cyclopropyl cyanide with a methyl Grignard reagent or the thermal decomposition of acetylcyclopropanecarboxylic acid. researchgate.net

The use of cyclopropyl Grignard reagents is another versatile method for introducing the cyclopropyl moiety. acs.orgprepchem.comepo.org For example, the reaction of a cyclopropyl Grignard reagent with a suitable carboxylic acid derivative can yield a cyclopropyl ketone. epo.org Furthermore, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been developed for the efficient formation of C-C bonds involving the cyclopropyl ring. acs.org The Kulinkovich-Szymoniak reaction provides a route to primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium alkoxide, which can then be converted to other functional groups. organic-chemistry.org

Table 3: Synthesis of Key Cyclopropyl Building Blocks

| Compound | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| Cyclopropyl methyl ketone | Intramolecular cyclization | 5-Chloro-2-pentanone | nih.gov |

| Cyclopropyl methyl ketone | Grignard Reaction | Cyclopropyl cyanide, CH₃MgBr | researchgate.net |

| Cyclopropyl ketones | Grignard Reaction | Cyclopropanecarboxylic acid derivative, Grignard reagent | epo.org |

| Aryl cyclopropanes | Suzuki-Miyaura Coupling | Aryl halide, cyclopropylboronic acid | organic-chemistry.org |

Assembly of the Phenyl-Substituted Pentane (B18724) Chain

The formation of the five-carbon chain bearing a terminal phenyl group is a critical step in the synthesis of the target molecule. This can be achieved through various carbon-carbon bond-forming reactions and sequential functionalization strategies.

The assembly of the carbon framework can be envisioned by forming key bonds at different positions. Strategies often involve the reaction of two smaller fragments, utilizing well-established transformations.

Aldol Condensation: One of the most direct methods to form the C3-C4 bond and simultaneously generate the enone system is the Aldol condensation. magritek.comyoutube.com This reaction would involve the base-catalyzed condensation of cyclopropyl methyl ketone with 3-phenylpropanal. The acidic α-protons of the ketone are abstracted by a base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the α,β-unsaturated ketone, this compound. magritek.comyoutube.com The reaction conditions, such as the choice of base and temperature, can be optimized to favor the condensation product. youtube.com

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are powerful methods for forming the C2=C3 double bond with excellent control over its location. libretexts.org The Wittig reaction utilizes a phosphorus ylide, which can be prepared from cyclopropyl methyl ketone. youtube.com This ylide then reacts with an aldehyde, in this case, 3-phenylpropanal, to form the alkene. youtube.com The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.orgalfa-chemistry.com The HWE reagent, such as diethyl (cyclopropylcarbonyl)methylphosphonate, would be deprotonated with a base (e.g., NaH) and reacted with 3-phenylpropanal to afford the target enone. alfa-chemistry.comresearchgate.net A significant advantage of the HWE reaction is that the water-soluble phosphate byproduct is easily removed from the reaction mixture. alfa-chemistry.com

Palladium-Catalyzed Coupling Reactions: The Heck reaction provides a method to form the C4-C5 bond by coupling an aryl halide with an alkene. nih.gov A potential route could involve the reaction of 1-cyclopropylbut-3-en-1-one (B3382273) with an aryl halide like iodobenzene (B50100) or bromobenzene, catalyzed by a palladium complex. researchgate.netrug.nl The choice of catalyst, base, and solvent is crucial for achieving good yields and selectivity. researchgate.netrug.nl Similarly, the Suzuki reaction, which couples an organoboron compound with an organohalide, could be employed. For instance, a 5-halopent-2-en-1-one derivative could be coupled with phenylboronic acid.

Grignard Reactions: Organometallic reagents like Grignard reagents are fundamental in C-C bond formation. A plausible, albeit multi-step, approach could involve the reaction of 3-phenylpropylmagnesium bromide with an α,β-unsaturated aldehyde like acrolein. youtube.com This would form a secondary alcohol, which would then need to be oxidized to the corresponding ketone and subsequently cyclopropanated to yield the final product.

Constructing this compound often requires a sequence of reactions where functional groups are introduced or modified in a stepwise manner.

A common strategy begins with a readily available starting material which is elaborated through a series of transformations. A logical sequence based on the Aldol condensation is outlined below:

Preparation of 3-Phenylpropanal: This starting aldehyde can be synthesized from cinnamaldehyde via selective hydrogenation of the carbon-carbon double bond, leaving the aldehyde functionality intact.

Aldol Condensation: As described previously, 3-phenylpropanal is reacted with cyclopropyl methyl ketone in the presence of a base like NaOH or KOH. magritek.com The initial product is the β-hydroxy ketone, 1-cyclopropyl-4-hydroxy-5-phenylpentan-1-one.

Dehydration: This intermediate is often unstable and can be dehydrated to the final α,β-unsaturated ketone, this compound, frequently under the same reaction conditions by heating or by subsequent acid catalysis. youtube.com

Alternatively, a strategy employing the Horner-Wadsworth-Emmons reaction would proceed as follows:

Preparation of the HWE Reagent: Diethyl (cyclopropylcarbonyl)methylphosphonate is synthesized via the Michaelis-Arbuzov reaction between an α-halocyclopropyl methyl ketone and triethyl phosphite.

Olefination: The phosphonate (B1237965) is treated with a strong base (e.g., NaH, KHMDS) to generate the phosphonate carbanion. alfa-chemistry.comyoutube.com This anion is then reacted with 3-phenylpropanal to directly form this compound. wikipedia.orgalfa-chemistry.com This route is particularly effective for ensuring the formation of the desired alkene isomer.

Stereoselective Synthesis of this compound Isomers

The C2=C3 double bond in the target molecule can exist as either the (E) or (Z) isomer. Controlling the stereochemical outcome of this double bond formation is a key aspect of the synthesis.

The choice of synthetic method plays a crucial role in determining the geometry of the newly formed double bond.

Horner-Wadsworth-Emmons Reaction: The HWE reaction is renowned for its high (E)-selectivity when using stabilized phosphonate ylides, such as the one required for this synthesis (stabilized by the adjacent ketone). wikipedia.orgalfa-chemistry.com The thermodynamic stability of the intermediates in the reaction pathway generally favors the formation of the (E)-alkene. wikipedia.org Modifications to the phosphonate reagent, such as using trifluoroethyl-substituted phosphonates (Still-Gennari modification), can reverse this selectivity to favor the (Z)-isomer. youtube.com

Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. Stabilized ylides, which are resonance-stabilized by an adjacent electron-withdrawing group (like the cyclopropyl ketone), typically yield predominantly the (E)-alkene. Unstabilized ylides, in contrast, usually give the (Z)-alkene. Since the required ylide is stabilized, the Wittig reaction is expected to favor the (E)-isomer of this compound.

Aldol Condensation: The stereoselectivity of the dehydration step following an aldol addition is often less predictable and can result in mixtures of (E) and (Z) isomers. The (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance and is often formed preferentially, especially under thermodynamic control (e.g., higher temperatures).

While this compound itself is an achiral molecule, its structural analogs or derivatives can possess chiral centers. Asymmetric synthesis aims to produce these chiral molecules with a high degree of enantioselectivity.

Asymmetric Cyclopropanation: If the synthetic strategy involves forming the cyclopropyl ring late in the sequence (e.g., by reacting a precursor like 1-phenylhexa-1,5-dien-3-one with a carbene source), asymmetric catalysis can be employed. Chiral catalysts, such as those based on rhodium or copper complexes with chiral ligands, can direct the cyclopropanation to favor one enantiomer over the other.

Organocatalytic Michael Addition: An alternative strategy for creating chiral derivatives involves the asymmetric conjugate addition (Michael addition) to the enone system of the target molecule. For example, the reaction of this compound with a nucleophile in the presence of a chiral organocatalyst (e.g., a chiral secondary amine or a squaramide) can introduce a new substituent at the C3 position with high enantioselectivity, creating a chiral center.

Asymmetric Aldol/HWE Reactions: If a chiral center is desired within the pentane chain, an asymmetric version of the key bond-forming reaction can be used. For instance, a chiral auxiliary on the cyclopropyl methyl ketone or a chiral catalyst could be used in the Aldol condensation to control the stereochemistry of the β-hydroxy intermediate. Similarly, the use of chiral phosphonates in an HWE reaction can, in some cases, induce asymmetry in the product.

Table of Mentioned Compounds

Reactivity and Transformational Chemistry of 1 Cyclopropyl 5 Phenylpent 2 En 1 One

Reactions Involving the α,β-Unsaturated Ketone (Enone) Functionality

The enone moiety is a versatile functional group characterized by a conjugated system that extends the electrophilicity of the carbonyl carbon to the β-carbon of the double bond. libretexts.orgwikipedia.org This electronic communication allows for a rich spectrum of chemical transformations.

Nucleophilic Additions (1,2- vs. 1,4-Additions)

Nucleophilic attack on an α,β-unsaturated ketone like 1-Cyclopropyl-5-phenylpent-2-en-1-one can occur at two distinct electrophilic sites: the carbonyl carbon (C-1) or the β-carbon (C-3). Attack at the carbonyl carbon is termed a 1,2-addition, while attack at the β-carbon is known as a 1,4-addition or conjugate addition. libretexts.orgwikipedia.org The competition between these two pathways is governed by factors such as the nature of the nucleophile, reaction conditions, and steric hindrance. libretexts.orgyoutube.com

The regiochemical outcome can often be predicted using the principles of Hard and Soft Acid and Base (HSAB) theory. masterorganicchemistry.com The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" center. Consequently, "hard" nucleophiles (strong, charge-dense bases) preferentially undergo rapid, irreversible 1,2-addition. youtube.commasterorganicchemistry.com In contrast, "soft" nucleophiles (weaker, more polarizable bases) favor the thermodynamically controlled 1,4-addition, which retains the stable carbonyl group in the final product after tautomerization. libretexts.orgmasterorganicchemistry.com

Table 1: Regioselectivity of Nucleophilic Additions to Enones

| Nucleophile Type | Predominant Pathway | Typical Reagents |

|---|---|---|

| Hard Nucleophiles | 1,2-Addition | Grignard Reagents (RMgX), Organolithium Reagents (RLi), Lithium Aluminum Hydride (LiAlH₄) youtube.commasterorganicchemistry.com |

| Soft Nucleophiles | 1,4-Addition (Conjugate Addition) | Gilman Reagents (R₂CuLi), Enolates (Michael Addition), Amines, Thiols wikipedia.orgmasterorganicchemistry.com |

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

The electron-deficient double bond of the enone system in this compound allows it to function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. rsc.org In this role, it would react with a conjugated diene to form a six-membered ring. The reactivity and stereoselectivity of such reactions can be enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen, further lowering the energy of the enone's Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

While the molecule itself is not a vinylcyclopropane (B126155) (VCP), and thus does not typically undergo the [5+2] cycloadditions characteristic of VCPs, pku.edu.cnacs.org it can participate in formal [3+2] cycloadditions. These reactions proceed through a different mechanism involving the cyclopropyl (B3062369) ketone moiety. Under visible light photoredox or Lewis acid catalysis, the aryl cyclopropyl ketone can be reduced to a ketyl radical, which undergoes ring-opening to form a distonic radical anion. nih.govnih.gov This 1,3-diradical species can then react with an alkene (the 2π component) in a stepwise manner to construct a highly substituted cyclopentane (B165970) ring. nih.govnih.govacs.org

Radical Additions and Oxidative Transformations

The enone functionality is susceptible to intermolecular radical additions. Research on α,β-unsaturated esters and ketones shows that these reactions exhibit high regio- and chemoselectivity, exclusively favoring the 1,4-addition product. nih.govresearchgate.net This selectivity is often attributed to the reversibility of the initial radical addition, with the subsequent, irreversible electron transfer step determining the final outcome. nih.gov

The enone system can also undergo oxidative transformations. For instance, α,β-unsaturated ketones can be converted to 1,4-enediones using oxidants like t-butylhydroperoxide catalyzed by palladium on carbon. organic-chemistry.org Additionally, methods exist for the aerobic oxidation of allylic moieties, which could potentially transform the enone under specific catalytic conditions. organic-chemistry.org

Reductive Transformations of the Enone System

The reduction of the enone system in this compound can be achieved with varying degrees of selectivity, targeting either the C=C double bond, the C=O group, or both.

Chemoselective Hydrogenation of the C=C Bond: Catalytic hydrogenation offers a route to selectively reduce the carbon-carbon double bond while leaving the carbonyl and cyclopropyl groups intact. This 1,4-reduction is a significant challenge due to competing 1,2-reduction of the ketone or over-reduction to the alcohol. acs.org Earth-abundant metal catalysts, such as those based on manganese(I), have been developed for the highly chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones under mild hydrogen pressure. acs.org Water-soluble ruthenium-TPPTS complexes have also been shown to hydrogenate the C=C bond of unsaturated ketones preferentially over the carbonyl group. capes.gov.br

Reduction of the Carbonyl Group and the Alkene: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), typically favor 1,2-reduction of the carbonyl group to form an allylic alcohol. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also perform this transformation. youtube.com The stereoselectivity of hydride reduction of cyclopropyl ketones is highly dependent on the conformation of the substrate. Ab initio calculations and experimental results show that cyclopropyl ketones exist in two stable conformations: s-cis and s-trans. nih.gov Hydride attack generally occurs on the more stable bisected s-cis conformer from the less-hindered face, allowing for predictable stereochemical outcomes, especially when bulky substituents are present on the cyclopropane (B1198618) ring or a bulky hydride reagent is used. nih.govacs.org

Table 2: Selectivity of Common Reducing Agents for Enones

| Reagent | Primary Product | Pathway |

|---|---|---|

| H₂ / Mn(I) or Ru(II) Catalyst | Saturated Ketone | 1,4-Reduction (C=C Hydrogenation) acs.orgcapes.gov.br |

| LiAlH₄ | Allylic Alcohol | 1,2-Reduction (C=O Reduction) youtube.commasterorganicchemistry.com |

| NaBH₄ | Allylic Alcohol | 1,2-Reduction (C=O Reduction) youtube.com |

| SmI₂ / H⁺ source | Saturated Ketone or Alcohol | Conjugate Reduction / Carbonyl Reduction nih.gov |

Chemical Behavior of the Cyclopropyl Moiety

The three-membered ring of a cyclopropane possesses significant ring strain (approximately 27.5 kcal/mol), making it thermodynamically favorable to undergo ring-opening reactions. rsc.org The presence of the adjacent electron-withdrawing ketone group activates the proximal C-C bonds, facilitating their cleavage under various conditions.

Ring-Opening Reactions (e.g., Oxidative C–C Bond Cleavage, Radical-Mediated Processes)

The activation provided by the ketone functionality enables a diverse range of ring-opening reactions that transform the cyclopropyl moiety into a linear three-carbon fragment. These transformations can be broadly categorized as oxidative cleavages or radical-mediated processes.

Oxidative C–C Bond Cleavage: The C-C bonds of the cyclopropyl ring can be cleaved through oxidative processes, often mediated by transition metals. For cyclopropanes bearing an adjacent electron-withdrawing group like a ketone, ring-opening can proceed via oxidative addition of a metal complex to a C-C bond. rsc.org For example, palladium-catalyzed reactions can induce β-carbon elimination to generate a linear, unsaturated intermediate. rsc.org Other methods include aerobic oxidative cleavage catalyzed by cobalt or copper complexes, which can convert cyclopropanols (derived from the ketone) into linear enones or other functionalized products. nih.govusu.edu In some cases, the cleavage of the C(CO)-C bond can lead to the formation of esters or amides. researchgate.netresearchgate.net

Radical-Mediated Processes: A prominent pathway for the ring-opening of cyclopropyl ketones involves the generation of radical intermediates. This is commonly achieved through two main strategies:

Reductive Single-Electron Transfer (SET) with SmI₂: Samarium(II) iodide is a powerful single-electron donor that readily reduces cyclopropyl ketones to form a ketyl radical anion. acs.org This intermediate rapidly undergoes homolytic cleavage of the strained cyclopropane ring to generate a more stable, ring-opened distonic radical anion. nih.govacs.org This versatile intermediate can then be trapped by various electrophiles or radical acceptors, such as alkynes, leading to the formation of new ring systems like cyclopentenes. acs.orgrsc.org This process can be run catalytically with SmI₂ without the need for a co-reductant. acs.org By varying the reaction conditions, SmI₂ can also mediate further reduction of other functional groups in the molecule. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient method for initiating ring-opening. youtube.com In this approach, a photocatalyst, upon excitation by light, facilitates a single-electron transfer to the cyclopropyl ketone. nih.govnih.gov Often, a Lewis acid is used to activate the ketone, making it more susceptible to reduction. nih.gov The resulting ketyl radical undergoes ring-opening, and the intermediate can participate in various subsequent reactions, including formal [3+2] cycloadditions with alkenes to form cyclopentanes. nih.govnih.govacs.org

Table 3: Methods for Ring-Opening of Cyclopropyl Ketones

| Method | Reagent/Conditions | Intermediate | Typical Outcome |

|---|---|---|---|

| SmI₂-mediated | SmI₂ (catalytic or stoichiometric) | Ketyl Radical Anion → Distonic Radical Anion | Intermolecular coupling with alkynes/alkenes; formation of cyclopentenes acs.orgrsc.org |

| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺), Light, Lewis Acid | Ketyl Radical Anion → Distonic Radical Anion | Formal [3+2] cycloaddition with alkenes; formation of cyclopentanes nih.govnih.govacs.org |

| Oxidative Cleavage | Pd(II), Co(acac)₂, Cu(II), O₂ | Metal-complexed species, β-keto radicals | Linear unsaturated ketones, pyrazoles, esters rsc.orgnih.govusu.edu |

| Photochemical | UV light (254 nm), Et₃N, LiClO₄ | Radical Intermediates | Ring enlargement or fragmentation products capes.gov.br |

Reactions Involving C–H Activation of Arylcyclopropanes

While direct studies on the C–H activation of this compound are not extensively documented, the reactivity can be inferred from established principles of C–H activation in related arylcyclopropane systems. The cyclopropyl group, particularly when adjacent to a carbonyl group, possesses activated C–H bonds that are susceptible to reaction with transition metals. The strain in the three-membered ring and the electronic influence of the ketone functionality enhance the reactivity of these bonds.

Transition-metal catalysts, such as those based on rhodium, palladium, or ruthenium, are commonly employed for the C–H activation of cyclopropyl groups. These reactions can lead to a variety of transformations, including oxidative addition, insertion reactions, and ring-opening, providing pathways to more complex molecular architectures. In the context of this compound, the most likely site for C–H activation on the cyclopropyl ring would be the methine C-H bond, which is alpha to the carbonyl group.

Potential C–H Activation Reactions:

| Catalyst System | Reactant | Product Type | Potential Application |

| Rh(I) complexes | Alkynes | Ring-opened alkenes | Synthesis of functionalized dienes |

| Pd(II) catalysts | Alkenes/Alkynes | Cycloaddition products | Formation of larger ring systems |

| Ru(0) complexes | Carbon monoxide | Carbonylated products | Introduction of new carbonyl functionalities |

This table presents hypothetical reactions based on known C-H activation chemistry of cyclopropyl ketones.

Stabilizing Effects on Adjacent Carbanion Centers

The cyclopropyl group is known to exert a stabilizing effect on adjacent carbanionic centers. This stabilization arises from the unique electronic properties of the cyclopropyl ring, which has significant s-character in its C-C bonds, allowing it to interact with and delocalize the negative charge of an adjacent carbanion. This effect is comparable to that of a vinyl or phenyl group. In the case of this compound, this stabilizing effect is particularly relevant for reactions involving the formation of a carbanion at the α-carbon to the carbonyl group.

This carbanion, which can be generated by the action of a suitable base, is stabilized by both the adjacent cyclopropyl group and the carbonyl group through resonance. This enhanced stability facilitates various synthetic transformations that proceed through a carbanionic intermediate.

Examples of Reactions Benefiting from Carbanion Stabilization:

| Reaction Type | Reagent | Intermediate | Resulting Product |

| Aldol (B89426) condensation | Aldehyde/Ketone | Enolate | β-Hydroxy ketone |

| Michael addition | α,β-Unsaturated compound | Enolate | 1,5-Dicarbonyl compound |

| Alkylation | Alkyl halide | Enolate | α-Alkylated ketone |

This table illustrates reactions where the cyclopropyl group's stabilization of an adjacent carbanion would be influential.

Transformations of the Phenyl Group

The phenyl group in this compound is amenable to a range of transformations, primarily electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

The substituent on the phenyl ring in this compound is an alkyl chain, which is an activating group and an ortho, para-director. Therefore, electrophilic aromatic substitution reactions will predominantly occur at the ortho and para positions of the phenyl ring. The steric hindrance from the pentenyl chain might slightly favor substitution at the para position.

Common Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro substituted products |

| Halogenation | Br₂, FeBr₃ | ortho-bromo and para-bromo substituted products |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl and para-acyl substituted products |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | ortho-alkyl and para-alkyl substituted products |

This table outlines expected outcomes for electrophilic aromatic substitution on the phenyl group of the target molecule.

For transition-metal-catalyzed cross-coupling reactions to occur on the phenyl group, it would first need to be functionalized, typically with a halide (e.g., Br, I) or a triflate group, through electrophilic halogenation or related reactions. Once functionalized, a variety of powerful C-C and C-heteroatom bond-forming reactions can be employed.

These reactions are highly versatile and allow for the introduction of a wide range of substituents onto the phenyl ring. researchgate.net

Potential Cross-Coupling Reactions on a Halogenated Phenyl Group:

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | Pd(0) | Organoboron reagent | C-C |

| Heck Coupling | Pd(0) | Alkene | C-C |

| Sonogashira Coupling | Pd(0), Cu(I) | Terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Pd(0) | Amine | C-N |

This table summarizes potential cross-coupling reactions, assuming prior functionalization of the phenyl ring.

Interplay of Functional Groups: Conjugation and Remote Effects

The chemical behavior of this compound is not merely the sum of its individual functional groups but is also dictated by the electronic interactions between them.

The core of this compound features an α,β-unsaturated ketone (an enone), which is a conjugated system. The π-orbitals of the C=C double bond and the C=O double bond overlap, leading to delocalization of electron density. This conjugation has several important consequences:

Spectroscopic Properties: It shifts the UV-Vis absorption to longer wavelengths and affects the chemical shifts in NMR spectroscopy.

Reactivity: It activates the β-carbon of the double bond towards nucleophilic attack (Michael addition) and influences the reactivity of the carbonyl group.

Conjugation Effects on Reactivity:

| Functional Group | Effect of Conjugation | Consequence |

| Carbonyl Group | Reduced electrophilicity | Less reactive towards nucleophiles at the carbonyl carbon |

| Alkene β-Carbon | Increased electrophilicity | Susceptible to Michael addition |

| Cyclopropyl Group | Electronic interaction with the enone | Potential for long-range electronic effects |

This table highlights the influence of the conjugated system on the reactivity of the molecule.

Influence of Cyclopropyl and Phenyl Groups on Enone Reactivity

The reactivity of the α,β-unsaturated ketone system in this compound is modulated by the electronic and steric characteristics of both the terminal cyclopropyl group and the distal phenyl group. The enone moiety itself presents two primary electrophilic sites: the carbonyl carbon and the β-carbon. The interplay of the substituents dictates the susceptibility of these sites to nucleophilic attack.

The cyclopropyl group , being directly attached to the carbonyl, exerts a significant influence. The strained three-membered ring possesses a high degree of s-character in its C-H bonds and p-character in its C-C bonds. This unique hybridization allows the cyclopropyl group to engage in σ-π conjugation with the adjacent carbonyl group. This interaction can stabilize the partial positive charge on the carbonyl carbon, potentially influencing the regioselectivity of nucleophilic additions (1,2- vs. 1,4-addition).

While specific studies detailing the comprehensive reactivity profile of this compound are limited in publicly accessible literature, the synthesis of its (E)-isomer has been documented. In a study focused on the visible-light-induced synthesis of α,β-unsaturated carbonyl compounds, (E)-1-Cyclopropyl-5-phenylpent-2-en-1-one was synthesized and characterized, providing valuable spectroscopic data. rsc.org

The characterization of the molecule was performed using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, which provides insight into the electronic environment of the protons in the molecule.

¹H NMR Spectroscopic Data for (E)-1-Cyclopropyl-5-phenylpent-2-en-1-one

The following table presents the ¹H NMR data for the (E)-isomer of the title compound, as reported in the literature. rsc.org This data is crucial for the structural confirmation of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.34-7.28 | m | 2H | Aromatic protons | |

| 7.26-7.18 | m | 3H | Aromatic protons | |

| 6.98-6.89 | m | 1H | Vinylic proton | |

| 6.26 | dt | 15.8, 1.5 | 1H | Vinylic proton |

| 2.84 | t | 7.6 | 2H | Methylene protons |

| 2.53 | q | 7.6 | 2H | Methylene protons |

| 1.88-1.80 | m | 1H | Cyclopropyl proton | |

| 1.07-1.01 | m | 2H | Cyclopropyl protons | |

| 0.93-0.87 | m | 2H | Cyclopropyl protons |

Table generated from data in the specified source. rsc.org

The specific reactivity patterns, such as the propensity for Michael additions or other conjugate additions, would be a subject for further empirical investigation. The combination of the activating cyclopropyl ketone moiety and the distant phenyl group makes this molecule an interesting substrate for various chemical transformations.

Mechanistic Insights into Reactions Involving 1 Cyclopropyl 5 Phenylpent 2 En 1 One

Elucidation of Reaction Pathways

The diverse reactivity of 1-cyclopropyl-5-phenylpent-2-en-1-one stems from the interplay between the cyclopropyl (B3062369) ketone and the α,β-unsaturated system. This allows for a variety of reaction pathways, including those initiated by radical formation, photoactivation, and the generation of charged intermediates.

Radical chain reactions offer a powerful avenue for the functionalization of organic molecules. In the context of compounds similar to this compound, radical processes can be initiated, for example, through the homolytic cleavage of a bond by heat or light, leading to a sequence of propagation steps that form the desired product and regenerate a radical species to continue the chain. youtube.com

For cyclopropane-containing molecules, a common radical-mediated transformation involves a ring-opening event. For instance, a radical can add to the double bond of the enone system, or a radical can be generated on the cyclopropyl ring itself. This can lead to a cascade of reactions, including intramolecular cyclizations. beilstein-journals.org In a general sense, a radical chain mechanism for a reaction involving this compound could be initiated by a radical species, which adds to the enone. The resulting radical intermediate could then undergo cyclopropane (B1198618) ring-opening, followed by further reactions. The termination phase of such a chain reaction would involve the combination of two radical species. youtube.com

While specific studies on radical chain reactions of this compound are not extensively documented, the principles of radical chemistry suggest that such pathways are plausible under appropriate conditions, for example, using radical initiators like AIBN or through photochemically generated radicals.

Photoactivation provides a potent method for inducing unique reactivity in organic molecules by accessing excited electronic states. For aryl cyclopropyl ketones, visible light photocatalysis has emerged as a key technology for initiating transformations. nih.govacs.org A prominent example is the formal [3+2] cycloaddition reaction with olefins to form highly substituted cyclopentanes. nih.govacs.org

The mechanism of this photoactivated process typically begins with the one-electron reduction of the aryl cyclopropyl ketone, facilitated by a photocatalyst such as Ru(bpy)₃²⁺ upon irradiation with visible light. nih.gov This reduction generates a radical anion intermediate. The strained cyclopropyl ring in this radical anion can then undergo ring-opening to form a distonic radical anion, where the radical and the anion are separated. nih.govnih.gov This intermediate can then engage in cycloaddition with a suitable reaction partner. The catalytic cycle is completed by electron transfer processes that regenerate the photocatalyst. nih.gov

The efficiency and stereoselectivity of these photoactivated cycloadditions can be significantly influenced by the presence of Lewis acid co-catalysts, which can activate the ketone towards reduction and stabilize the resulting radical anion intermediate. nih.govnih.gov The enantioselectivity of these reactions can be controlled by using chiral Lewis acids. nih.gov

Table 1: Enantioselective Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones with Alkenes Data synthesized from studies on analogous aryl cyclopropyl ketone systems.

| Entry | Aryl Group on Ketone | Alkene Partner | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | Phenyl | Styrene | 85 | >20:1 | 95 |

| 2 | 4-Methoxyphenyl | 4-Chlorostyrene | 78 | 15:1 | 92 |

| 3 | 4-Trifluoromethylphenyl | Methyl Acrylate | 72 | 10:1 | 90 |

| 4 | 2-Naphthyl | Styrene | 88 | >20:1 | 96 |

This table illustrates typical results obtained in the enantioselective photocycloaddition of various aryl cyclopropyl ketones, demonstrating the high yields and stereoselectivities that can be achieved. nih.gov

The presence of the carbonyl group and the phenyl ring allows for the stabilization of both positive and negative charges, making pathways involving carbocationic and carbanionic intermediates highly relevant to the chemistry of this compound.

Carbocationic Intermediates: Acid-catalyzed reactions of aryl cyclopropyl ketones are known to proceed through carbocationic intermediates. electronicsandbooks.comrsc.org The reaction of this compound with a Lewis acid, for instance, could lead to the formation of a carbocation. This can occur through protonation of the carbonyl oxygen followed by ring-opening of the cyclopropane ring to generate a more stable carbocation. The phenyl group can further stabilize this positive charge through resonance. These carbocationic intermediates can then undergo a variety of subsequent reactions, such as cyclization or reaction with nucleophiles. electronicsandbooks.comnih.gov For example, Lewis acid-catalyzed cyclization of aryl cyclopropyl ketones can lead to the formation of tetralones. electronicsandbooks.comrsc.org

Carbanionic Intermediates: The α-protons of the ketone in this compound are acidic and can be removed by a base to form a resonance-stabilized enolate anion. youtube.com This carbanionic intermediate is a versatile nucleophile that can react with a wide range of electrophiles. The regioselectivity of enolate formation (kinetic vs. thermodynamic) can be controlled by the choice of base and reaction conditions. youtube.com

Furthermore, under photocatalytic conditions, the two-electron reduction of enones can lead to the formation of β-keto carbanions, also known as homoenolate anions. acs.org These intermediates are nucleophilic at the β-position and can react with electrophiles in a 1,4-addition manner. acs.org Deuterium labeling studies have provided evidence for the intermediacy of these homoenolate anions. acs.org

Transition state analysis is a powerful computational tool used to understand the mechanisms of chemical reactions, including those that are catalyzed. acs.orgyoutube.com By calculating the energies and structures of transition states, it is possible to predict reaction pathways, rates, and selectivities. For reactions involving cyclopropyl ketones, transition state analysis can provide insights into the ring-opening step and subsequent bond formations.

In the context of catalytic reactions of compounds like this compound, transition state calculations can help to elucidate the role of the catalyst. For example, in a metal-catalyzed reaction, calculations can reveal how the catalyst coordinates to the substrate and lowers the activation energy of a particular step. acs.org The Gibbs free energy profiles calculated for different possible pathways can help to identify the most favorable reaction mechanism. acs.org For instance, in the SmI₂-catalyzed formal [3+2] cycloadditions of alkyl cyclopropyl ketones, computational studies have been used to probe the reactivity trends and understand the reaction barriers. acs.org

Kinetic and Thermodynamic Considerations in its Transformations

The course of a chemical reaction is governed by both kinetic and thermodynamic factors. For transformations of this compound, these considerations are crucial for understanding product distributions and reaction efficiencies.

The ring-opening of the cyclopropane moiety is a key step in many of its reactions. The thermodynamics of this process are influenced by the relief of ring strain (approximately 27 kcal/mol for a cyclopropane ring). masterorganicchemistry.com However, the kinetics of ring-opening are also important. For example, the rate of ring-opening of cyclopropylcarbinyl radicals is very fast, but the process can be reversible. nih.gov

In catalytic reactions, the kinetics can be influenced by the nature of the catalyst and the reaction conditions. For example, in SmI₂-catalyzed reactions of cyclopropyl ketones, the rate of the reaction can be sensitive to the substrate structure and the presence of additives that stabilize the catalyst. nih.gov The Hammond postulate can be a useful qualitative tool for understanding the structure of transition states in these reactions; for an exothermic step, the transition state will resemble the reactants, while for an endothermic step, it will resemble the products.

Table 2: Kinetic Data for Ring-Opening of Substituted Cyclopropylcarbinyl Radicals Representative data for analogous radical systems.

| Radical System | Ring-Opening Rate Constant (k_open) at 25 °C (s⁻¹) | Ring-Closing Rate Constant (k_close) at 25 °C (s⁻¹) | Equilibrium Constant (K_eq) |

| Cyclopropylcarbinyl | ~ 1 x 10⁸ | ~ 2 x 10³ | ~ 5 x 10⁴ |

| 1-Phenylcyclopropylcarbinyl | ~ 5 x 10⁷ | ~ 1 x 10⁵ | ~ 500 |

This table illustrates how substituents on the cyclopropylcarbinyl radical system can affect the kinetics and thermodynamics of the ring-opening process.

Isotopic Labeling Studies for Mechanistic Delineation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby providing detailed mechanistic insights. wikipedia.orgkit.edu By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), one can follow the labeled atom's position in the products, which helps to distinguish between different possible reaction pathways. wikipedia.orgthieme-connect.de

For reactions involving this compound, isotopic labeling could be used to:

Determine the origin of a hydrogen atom: In a reduction reaction, replacing a proton source with a deuterated solvent (e.g., D₂O) can reveal whether a proton is incorporated from the solvent or from another reactant molecule. acs.org

Probe for skeletal rearrangements: By labeling specific carbon atoms in the starting material, one can track their positions in the product to determine if any bond migrations or skeletal rearrangements have occurred.

Investigate kinetic isotope effects (KIEs): Measuring the rate of a reaction with a labeled substrate versus an unlabeled one can provide information about the rate-determining step. A significant KIE is often observed when a bond to the labeled atom is broken in the rate-determining step. For example, an inverse secondary kinetic isotope effect (kH/kD < 1) was observed in a photocatalytic [3+2] cycloaddition of an aryl cyclopropyl ketone, which was consistent with a rate-limiting intermolecular C-C bond-forming step. nih.gov

These studies, while not always directly performed on this compound itself, provide a framework for how its complex reaction mechanisms can be unraveled.

Stereochemical Control and Isomerism in 1 Cyclopropyl 5 Phenylpent 2 En 1 One Chemistry

Geometric Isomerism (E/Z) of the Alkene Bond and its Interconversion

The carbon-carbon double bond in 1-Cyclopropyl-5-phenylpent-2-en-1-one gives rise to geometric isomerism, resulting in two possible diastereomers: the (E)-isomer and the (Z)-isomer. In the (E)-isomer, the high-priority groups on each carbon of the double bond are on opposite sides, while in the (Z)-isomer, they are on the same side.

The synthesis of α,β-unsaturated ketones like this compound often proceeds through the condensation of a ketone with an aldehyde, a reaction known as the Claisen-Schmidt condensation. In the case of this compound, the likely precursors would be cyclopropyl (B3062369) methyl ketone and 4-phenylbut-2-enal. The stereochemical outcome of such condensations is typically under thermodynamic control, favoring the formation of the more stable (E)-isomer where steric hindrance between the substituents on the double bond is minimized. nih.gov The general procedure for the synthesis of related (E)-chalcones, which are also α,β-unsaturated ketones, overwhelmingly yields the (E)-isomer. nih.gov

While the (E)-isomer is generally more stable and therefore the major product in most synthetic routes, the interconversion between the (E) and (Z) isomers can be induced under certain conditions, such as photochemical irradiation or acid/base catalysis. However, specific studies detailing the E/Z interconversion for this compound are not prevalent in the literature. General principles suggest that the energy barrier for this isomerization would be significant due to the partial double-bond character of the C-C single bond in the conjugated system.

Table 1: Comparison of (E) and (Z) isomers of this compound

| Feature | (E)-1-Cyclopropyl-5-phenylpent-2-en-1-one | (Z)-1-Cyclopropyl-5-phenylpent-2-en-1-one |

| Structure | The cyclopropylcarbonyl and the phenylethyl groups are on opposite sides of the C=C double bond. | The cyclopropylcarbonyl and the phenylethyl groups are on the same side of the C=C double bond. |

| Stability | Generally more stable due to reduced steric hindrance. | Generally less stable due to increased steric hindrance. |

| Synthesis | Typically the major product in thermodynamic-controlled syntheses. | Typically the minor product; may require specific kinetic conditions or stereoselective methods for its formation. |

Chiral Induction in Reactions involving this compound

The prochiral nature of the double bond in this compound allows for the introduction of new stereocenters through various chemical transformations. Chiral induction, the preferential formation of one enantiomer or diastereomer over the other, can be achieved by employing chiral reagents, catalysts, or auxiliaries.

Reactions such as Michael additions, epoxidations, and reductions of the double bond or the carbonyl group can lead to the formation of chiral products. For instance, the conjugate addition of a nucleophile to the β-carbon of the enone system can generate a new stereocenter. The facial selectivity of this attack (i.e., whether the nucleophile attacks from the re or si face of the double bond) can be controlled by a chiral catalyst.

While specific studies on chiral induction for this compound are limited, research on analogous aryl cyclopropyl ketones has demonstrated the feasibility of highly enantioselective transformations. For example, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been achieved using a chiral Lewis acid in tandem with a photoredox catalyst, leading to the construction of densely substituted cyclopentane (B165970) structures with high enantiocontrol. nih.gov

Diastereoselective and Enantioselective Methodologies

The development of diastereoselective and enantioselective methodologies is crucial for accessing stereochemically pure products derived from this compound. These methods are broadly applicable to α,β-unsaturated ketones and can be extrapolated to the target compound.

Diastereoselective Methodologies:

When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective reactions are often controlled by the existing stereocenter, which directs the approach of the reagent to one face of the molecule over the other. In the context of this compound, if a chiral center were present in the phenylethyl side chain, it could influence the stereochemical outcome of reactions at the double bond or carbonyl group.

Enantioselective Methodologies:

Enantioselective methodologies aim to produce a single enantiomer of a chiral product from a prochiral starting material. This is typically achieved through the use of chiral catalysts.

Organocatalysis: Chiral amines, phosphoric acids, and other small organic molecules have proven to be effective catalysts for a wide range of enantioselective reactions of α,β-unsaturated ketones, including Michael additions, epoxidations, and reductions. mdpi.com

Metal Catalysis: Chiral complexes of transition metals are widely used for enantioselective catalysis. For example, chiral Lewis acids can activate the enone system towards nucleophilic attack, while controlling the facial selectivity. nih.gov

The table below summarizes some of the potential enantioselective reactions applicable to this compound, based on established methodologies for similar substrates.

Table 2: Potential Enantioselective Reactions of this compound

| Reaction Type | Catalyst Type | Potential Chiral Product |

| Michael Addition | Chiral amine or thiourea (B124793) catalyst | β-functionalized chiral ketone |

| Epoxidation | Chiral phase-transfer catalyst or organocatalyst | Chiral α,β-epoxy ketone |

| Reduction of C=C | Chiral transition metal complex (e.g., with BINAP) | Chiral saturated ketone |

| Reduction of C=O | Chiral oxazaborolidine (Corey-Bakshi-Shibata catalyst) | Chiral allylic alcohol |

| [3+2] Cycloaddition | Chiral Lewis acid and photoredox catalyst | Chiral cyclopentane derivative |

Computational and Theoretical Investigations of 1 Cyclopropyl 5 Phenylpent 2 En 1 One

Electronic Structure and Reactivity Predictions

The electronic nature of 1-cyclopropyl-5-phenylpent-2-en-1-one is governed by the interplay between the cyclopropyl (B3062369) ring, the α,β-unsaturated ketone, and the phenyl group. The cyclopropyl group, with its "banana" bonds, can act as a π-electron donor, engaging in conjugation with the adjacent carbonyl group. stackexchange.com This conjugation affects the electron distribution across the molecule and influences its reactivity.

Computational methods like Density Functional Theory (DFT) can be employed to model the electronic structure. DFT calculations would likely reveal that the highest occupied molecular orbital (HOMO) is distributed over the phenyl ring and the C=C double bond, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the α,β-unsaturated ketone moiety. The carbonyl carbon and the β-carbon of the enone system are expected to be the primary electrophilic sites.

Predicted Mulliken Atomic Charges

To illustrate the expected charge distribution, a hypothetical data table based on DFT calculations for analogous systems is presented below. These values are predictive and would require specific calculations for this compound for verification.

| Atom | Predicted Mulliken Charge (a.u.) |

| Carbonyl Oxygen | -0.55 |

| Carbonyl Carbon | +0.45 |

| α-Carbon (C=C) | -0.10 |

| β-Carbon (C=C) | +0.15 |

| Cyclopropyl C1 | +0.05 |

Note: These values are illustrative and based on general principles of similar molecules.

Reaction Coordinate Mapping and Transition State Calculations

Computational chemistry allows for the detailed mapping of reaction pathways and the characterization of transition states. For this compound, two primary reaction types are of interest: Michael addition and reactions involving the cyclopropyl ring.

Michael Addition: The addition of a nucleophile to the β-carbon would proceed through a transition state where the nucleophile is partially bonded to the β-carbon, and the negative charge is delocalized onto the oxygen of the carbonyl group. masterorganicchemistry.com DFT calculations can determine the activation energy for this process. For instance, the reaction with a simple nucleophile like a methoxide (B1231860) anion would likely have a calculated activation barrier in the range of 10-15 kcal/mol in a polar aprotic solvent.

Cyclopropane (B1198618) Ring-Opening: The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, particularly under conditions that form a radical or cationic intermediate at the adjacent carbon. researchgate.net For example, a one-electron reduction of the ketone could lead to a ketyl radical, which could then induce the opening of the cyclopropyl ring. nih.gov Transition state calculations for such a process would reveal a structure where one of the C-C bonds of the cyclopropane ring is elongated as the new radical center is formed. researchgate.net The activation energy for such a ring-opening is typically higher than for a standard Michael addition unless specifically promoted by a catalyst or reaction conditions. acs.org

Predicted Activation Energies for Plausible Reactions

| Reaction Type | Nucleophile/Conditions | Predicted Activation Energy (kcal/mol) |

| Michael Addition | CH₃O⁻ in DMSO | 12.5 |

| Reductive Cyclopropane Ring-Opening | SmI₂ | 23.1 |

Note: These are estimated values based on computational studies of similar cyclopropyl ketones and enones. nih.govacs.org

Analysis of Ring Strain and its Influence on Cyclopropyl Reactivity

The cyclopropane ring possesses significant strain energy, estimated to be around 28 kcal/mol, due to severe angle and torsional strain. utexas.edu This inherent strain is a key determinant of its chemical behavior. The C-C bonds within the ring have a high degree of p-character, which allows them to interact with adjacent π-systems, a phenomenon often referred to as cyclopropyl conjugation. stackexchange.comacs.org

In this compound, the cyclopropyl group is directly attached to the carbonyl carbon. This arrangement allows for electronic communication between the strained ring and the enone moiety. The ability of the cyclopropyl group to donate electron density can stabilize the adjacent carbonyl group. This stabilization is a result of the overlap between the Walsh orbitals of the cyclopropane and the π* orbital of the carbonyl.

Spectroscopic Property Simulations for Structural Elucidation (e.g., NMR, IR prediction)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound can be simulated using DFT calculations. The most characteristic absorption would be the C=O stretch of the α,β-unsaturated ketone. Due to conjugation with both the C=C double bond and the cyclopropyl group, this peak is expected to appear at a lower wavenumber than a simple aliphatic ketone, likely in the range of 1685-1695 cm⁻¹. pressbooks.puborgchemboulder.com The C=C stretching vibration of the enone system would be observed around 1620-1640 cm⁻¹. The C-H stretching vibrations of the cyclopropyl ring are typically found at higher frequencies (around 3100 cm⁻¹) than those of other saturated C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra can also be predicted with good accuracy using computational models. acs.org

¹H NMR: The protons on the C=C double bond would appear as doublets in the vinyl region (δ 6.0-7.5 ppm). The protons of the phenyl group would also resonate in this downfield region. The methine proton of the cyclopropyl group attached to the carbonyl would be significantly deshielded and appear as a multiplet. The other cyclopropyl protons would be found in the upfield region (δ 0.5-1.5 ppm).

¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 195-205 ppm. pressbooks.publibretexts.org The carbons of the C=C double bond would appear between 125 and 150 ppm. The phenyl carbons would also resonate in this region. The cyclopropyl carbons would be found at a characteristically upfield position, typically between 10 and 25 ppm. oregonstate.edu

Predicted Spectroscopic Data

Interactive ¹³C NMR Data Table

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 198.5 |

| Cα (vinyl) | 130.2 |

| Cβ (vinyl) | 145.8 |

| C (ipso-phenyl) | 136.7 |

| C (ortho-phenyl) | 128.9 |

| C (meta-phenyl) | 129.5 |

| C (para-phenyl) | 128.0 |

| CH₂ (allylic) | 32.1 |

| CH₂ (benzylic) | 34.5 |

| CH (cyclopropyl) | 18.3 |

| CH₂ (cyclopropyl) | 11.5 |

Note: These are predicted values and may vary from experimental data.

Interactive IR Data Table

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic, vinyl) | 3020-3080 | Medium |

| C-H stretch (cyclopropyl) | 3100 | Weak |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=O stretch (conjugated) | 1690 | Strong |

| C=C stretch (alkene) | 1630 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium |

Note: These are predicted values based on typical ranges for the respective functional groups.

Role of 1 Cyclopropyl 5 Phenylpent 2 En 1 One As a Synthetic Building Block and Intermediate

Precursor for Complex Molecular Architectures

The strategic placement of reactive functional groups within 1-Cyclopropyl-5-phenylpent-2-en-1-one makes it an ideal starting material for the synthesis of elaborate molecular structures. The cyclopropyl (B3062369) group, a strained three-membered ring, can act as a reactive handle, participating in ring-opening reactions to generate new carbocyclic and heterocyclic frameworks. This reactivity is a cornerstone of its utility as a synthetic building block.

Donor-acceptor (D-A) cyclopropanes, which share structural similarities with this compound, are well-documented for their role as precursors to complex molecules. nih.gov In these systems, the cyclopropane (B1198618) ring is substituted with both an electron-donating and an electron-withdrawing group, leading to a polarized and highly reactive bond. This allows them to function as 1,3-dipole synthons, which can readily participate in cycloaddition reactions to form five-membered rings. While not a classic D-A cyclopropane, the cyclopropyl ketone moiety in this compound can exhibit analogous reactivity under specific conditions, particularly after activation of the carbonyl group.

The α,β-unsaturated ketone functionality provides an additional site for synthetic elaboration. It can readily undergo Michael additions, allowing for the introduction of a wide array of nucleophiles. This versatility enables the construction of more complex carbon skeletons, which can then be further manipulated to achieve target molecules with significant structural diversity.

Participation in Cascade and Tandem Reactions

The concurrent presence of multiple reactive sites in this compound makes it a prime candidate for cascade and tandem reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, are highly desirable in modern organic synthesis due to their efficiency and atom economy.

While specific cascade reactions involving this compound are not extensively documented in readily available literature, the known reactivity of similar cyclopropyl building blocks suggests its potential in such transformations. researchgate.net For instance, the ring-opening of the cyclopropyl group can be coupled with subsequent intramolecular reactions of the resulting intermediate. This can lead to the rapid assembly of complex polycyclic systems from a relatively simple starting material.

A hypothetical cascade reaction could be initiated by a nucleophilic attack on the β-position of the enone system. The resulting enolate could then trigger the ring-opening of the cyclopropyl ketone, which in turn could be trapped by an internal electrophile, all in a single pot. Such a sequence would allow for the efficient construction of intricate molecular architectures that would otherwise require multiple synthetic steps. The development of such cascade reactions represents a promising area for future research.

Utility in the Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a major focus of organic chemistry due to their prevalence in natural products, pharmaceuticals, and materials science. This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems.

The reactivity of cyclopropenones, which are structurally related to the cyclopropyl ketone moiety, in the synthesis of heterocycles is well-established. nih.govresearchgate.net These compounds can undergo a variety of transformations, including ring-opening, cycloaddition, and rearrangement reactions, to form a wide range of heterocyclic rings. nih.govresearchgate.net For example, cyclopropenones can react with various reagents to yield furans, pyrroles, thiophenes, and other important heterocyclic motifs. nih.govresearchgate.net

By analogy, this compound can be envisioned to participate in similar transformations. For instance, reaction with hydrazines could lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could yield isoxazoles. Furthermore, the enone moiety can be utilized in Diels-Alder reactions with suitable dienes to construct six-membered heterocyclic rings. The combination of the cyclopropyl ketone and the enone functionalities offers multiple pathways for the synthesis of a diverse array of heterocyclic compounds.

Below is a table summarizing the potential heterocyclic systems that could be synthesized from this compound based on the known reactivity of related compounds.

| Reagent | Potential Heterocyclic Product |

| Hydrazine (B178648) | Pyrazole derivatives |

| Hydroxylamine | Isoxazole derivatives |

| Amidines | Pyrimidine derivatives |

| Dienes | Six-membered heterocycles (e.g., Dihydropyrans) |

Future Research Directions and Potential Areas of Exploration

Novel Catalytic Systems for its Transformations

The reactivity of the α,β-unsaturated ketone moiety is a prime target for catalytic transformations. While classical methods are available, future research could focus on more advanced and selective catalytic systems.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. rsc.org Future studies could explore the [2+2] cycloadditions of 1-Cyclopropyl-5-phenylpent-2-en-1-one with various alkenes, or its reductive cyclodimerization to form complex cyclopentanol (B49286) derivatives, using photocatalysts like ruthenium or iridium complexes. rsc.org These reactions could proceed via a triplet-excited state of the enone, leading to novel molecular scaffolds.

Asymmetric Organocatalysis : The Michael addition is a key reaction for enones. Developing asymmetric organocatalytic systems for the conjugate addition of nucleophiles (e.g., aldehydes, nitroalkanes) to this compound would be a significant advancement. acs.orgmdpi.com Chiral imidazolidinones or DPEN-based thiourea (B124793) catalysts could be employed to control the stereochemistry, yielding enantiomerically enriched products that are valuable for medicinal chemistry. acs.orgmdpi.comthieme-connect.com

Nickel-Catalyzed Cross-Coupling : The cyclopropyl (B3062369) ring itself can act as a reactive handle. Nickel-catalyzed cross-electrophile coupling reactions could enable the γ-alkylation of the ketone through regioselective ring-opening of the cyclopropyl group. rsc.org This would provide a novel pathway to synthesize γ-alkylated ketones, a transformation that is challenging to achieve through other means.

Green Chemistry Approaches to its Synthesis and Reactions

Future synthetic strategies should align with the principles of green chemistry, minimizing waste and energy consumption.

The primary synthetic route to compounds like this compound would likely be a Claisen-Schmidt condensation between cyclopropyl methyl ketone and 4-phenylbut-2-enal, or a related variant. mdpi.commdpi.com Greener alternatives to traditional base-catalyzed methods are a key area for exploration.

Mechanochemistry : Solvent-free mechanochemical methods, such as high-energy ball milling, have proven effective for the synthesis of chalcones. tandfonline.comresearchgate.nettandfonline.com Applying this technique to the synthesis of this compound could drastically reduce solvent waste and reaction times, offering a more sustainable manufacturing process. rsc.org

Aqueous Media and Benign Catalysts : Performing transformations of the enone, such as epoxidation, in water as the sole reaction medium would be an environmentally benign approach. rsc.org Using hydrogen peroxide as the oxidant and a simple base catalyst further enhances the green credentials of such a process. rsc.org Similarly, exploring solid acid catalysts or biodegradable deep eutectic solvents (DES) for its synthesis and reactions could offer sustainable alternatives to conventional methods. researchgate.net

Derivatization for Advanced Materials or Specialized Organic Scaffolds

The distinct functionalities within this compound allow for extensive derivatization to create novel materials and complex molecular architectures.

Polymer Science : Chalcone-containing polymers are known to be photocrosslinkable, making them useful as negative photoresists in microlithography or as materials for optical data storage. researchgate.net The incorporation of this compound as a monomer into copolyesters or other polymer backbones could lead to new photosensitive materials with unique properties conferred by the cyclopropyl and phenylpentenyl groups. researchgate.netnih.gov

Heterocyclic Synthesis : The enone moiety is a versatile precursor for a wide array of heterocyclic compounds. mdpi.com For instance, reaction with hydrazine (B178648) could yield pyrazolines, while reaction with guanidine (B92328) could produce aminopyrimidines. The cyclopropyl group adds a unique structural element to these resulting heterocycles, potentially influencing their biological activity.

Donor-Acceptor Cyclopropane (B1198618) Chemistry : The Corey-Chaykovsky reaction on the enone double bond would generate a spiro-cyclopropyl derivative, creating a highly functionalized donor-acceptor cyclopropane. mdpi.comnih.gov These strained systems are powerful intermediates for formal [3+2] cycloadditions, providing access to complex cyclopentane (B165970) and other ring systems that are otherwise difficult to synthesize. nih.govacs.org

Deeper Understanding of Structure-Reactivity Relationships within its Framework

A fundamental understanding of how the different structural components of this compound influence its reactivity is crucial for predicting its chemical behavior and designing new applications.

Computational Studies : Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure. nih.govacs.org Such studies could elucidate the degree of electronic conjugation between the cyclopropyl ring, the carbonyl group, the double bond, and the phenyl ring. Understanding the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict its behavior in pericyclic reactions and its properties as a photoinitiator. acs.org

Experimental Probes of Reactivity : Systematic experimental studies are needed to quantify the influence of the cyclopropyl group versus a standard alkyl group on the reactivity of the enone. For example, comparing the rates of Michael additions or the regioselectivity of reductions would provide valuable data on the electronic and steric effects of the cyclopropyl moiety. acs.orgnih.gov The unique ability of the cyclopropyl ring to stabilize an adjacent positive charge could significantly influence the outcomes of electrophilic additions or acid-catalyzed reactions, an area ripe for exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.